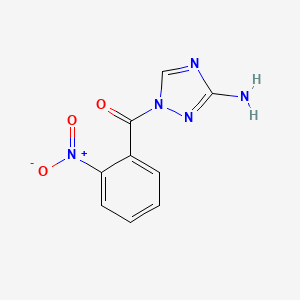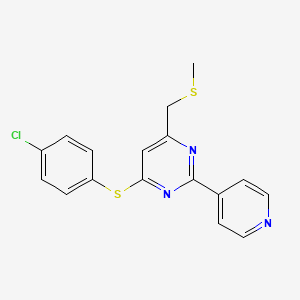![molecular formula C20H14Cl2N2O B2487485 1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338791-21-2](/img/structure/B2487485.png)
1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as "1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole," involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. Studies have reported the synthesis and evaluation of benzimidazole derivatives for various biological activities, highlighting the importance of the structural arrangement and substituents for activity (Zarrinmayeh et al., 1998; Iemura et al., 1986).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives reveals crucial insights into their potential interactions and properties. For example, the crystal structure analysis of 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole provides information on the planarity of the benzimidazole ring system and how molecules are arranged in the crystal (Kaynak et al., 2008).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, reflecting their versatile chemical properties. The introduction of substituents at the N-1 position of the benzimidazole ring, for instance, has been explored for the selective inhibition of heme oxygenase-2 activity, demonstrating the compounds' potential for pharmacological applications (Vlahakis et al., 2013).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and efficacy. The crystal and molecular structure of 1-(2-chlorobenzyl)-2-methylthio-1H-benzimidazole, for instance, provides insights into the compound's physical properties and potential interactions in biological systems (Soylu et al., 2011).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including reactivity, stability, and functional group interactions, are fundamental for their chemical behavior and biological activity. Research on oxorhenium(V) complexes with 1H-benzimidazole-2-carboxylic acid, for example, elucidates the complexes' structural characterization and catalytic application in epoxidation reactions, showcasing the versatility of benzimidazole derivatives in catalysis (Machura et al., 2014).
Aplicaciones Científicas De Investigación
Chemistry and Properties
Benzimidazole compounds, including analogues similar to 1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole, are studied for their fascinating chemical properties and reactivity. The synthesis, properties, and potential applications of benzimidazole derivatives in coordination chemistry and as ligands in complex compounds have been extensively reviewed. These compounds exhibit a range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting a broad area of potential scientific applications (Boča, Jameson, & Linert, 2011).
Biological Applications
Benzimidazole derivatives are recognized for their biological impact, particularly as fungicides and anthelmintic drugs. Their mechanism of action has been attributed to the specific inhibition of microtubule assembly, which has significant implications for research in cell biology and molecular genetics. This class of compounds serves as a valuable tool for studying tubulin structure and microtubule organization and function (Davidse, 1986).
Pharmaceutical and Therapeutic Potential
The therapeutic potential of benzimidazole compounds is vast, with a wide array of pharmacological activities reported. These activities include antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulants, and depressants. The diversity in substituent patterns around the benzimidazole nucleus results in pharmacologically active compounds of therapeutic interest, making benzimidazoles a crucial scaffold in drug development (Babbar, Swikriti, & Arora, 2020).
Anticancer Research
The design and synthesis of benzimidazole derivatives as anticancer agents have been a focus of recent research. The review of benzimidazole hybrids highlights their potential through various mechanisms of action, including DNA intercalation, enzyme inhibition, and tubulin polymerization disruption. Such studies underscore the importance of benzimidazole derivatives in developing novel anticancer therapies (Akhtar et al., 2019).
Optoelectronic Applications
Beyond biological applications, benzimidazole derivatives are also explored for their potential in optoelectronic materials. The incorporation of benzimidazole and related heterocycles into π-extended conjugated systems has been investigated for the development of novel optoelectronic materials. These include applications in luminescent elements, photoelectric conversion elements, and image sensors, indicating the versatility of benzimidazole compounds in materials science (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
Benzimidazole derivatives are known to have a broad spectrum of biological activities, including antimicrobial properties .
Mode of Action
Benzimidazole derivatives typically interact with their targets through various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s log kow (octanol-water partition coefficient), an indicator of its lipophilicity, is estimated to be 654 . This suggests that the compound may have good membrane permeability, which could influence its absorption and distribution in the body.
Result of Action
Benzimidazole derivatives are known for their broad spectrum of biological activities, suggesting that the compound could have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-[(4-chlorophenyl)methoxy]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-15-11-9-14(10-12-15)13-25-24-19-8-4-3-7-18(19)23-20(24)16-5-1-2-6-17(16)22/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKHNZAZHURJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2OCC4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2487405.png)
![2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B2487406.png)
![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)


![N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2487411.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2487412.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2487413.png)

![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)

![Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2487425.png)